molecular formula C18H18N2O3 B5711973 N-(1,3-BENZODIOXOL-5-YL)-6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINECARBOXAMIDE

N-(1,3-BENZODIOXOL-5-YL)-6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINECARBOXAMIDE

Cat. No.: B5711973
M. Wt: 310.3 g/mol
InChI Key: VUYRZNBQXATFSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-BENZODIOXOL-5-YL)-6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINECARBOXAMIDE is a synthetic organic compound that features a benzodioxole moiety fused with a quinolinecarboxamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZODIOXOL-5-YL)-6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINECARBOXAMIDE typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-BENZODIOXOL-5-YL)-6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted benzodioxole compounds .

Mechanism of Action

The mechanism of action of N-(1,3-BENZODIOXOL-5-YL)-6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINECARBOXAMIDE involves its interaction with tubulin, a protein that is essential for microtubule formation. By binding to tubulin, the compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-6-methyl-3,4-dihydro-2H-quinoline-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-12-4-6-15-13(9-12)3-2-8-20(15)18(21)19-14-5-7-16-17(10-14)23-11-22-16/h4-7,9-10H,2-3,8,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYRZNBQXATFSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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